![molecular formula C18H14F3NO6S B13863498 [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a dimethoxyphenoxy group and a trifluoromethanesulfonate moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and an oxidant such as copper acetate . The dimethoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2,6-dimethoxyphenol reacts with a suitable quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles like amines or thiols under mild conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The trifluoromethanesulfonate group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl functionality, used as a solvent and intermediate in organic synthesis.
[4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl] (furan-2-yl)methanone: A compound with a similar quinoline core and dimethoxyphenyl group, known for its therapeutic properties.
Uniqueness
What sets [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate apart is its combination of the quinoline core with the trifluoromethanesulfonate group, which enhances its chemical stability and reactivity. This unique structure allows for a wide range of applications in different scientific fields, making it a versatile and valuable compound for research and industry.
特性
分子式 |
C18H14F3NO6S |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
[2-(2,6-dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C18H14F3NO6S/c1-25-14-4-3-5-15(26-2)17(14)27-16-9-6-11-10-12(7-8-13(11)22-16)28-29(23,24)18(19,20)21/h3-10H,1-2H3 |
InChIキー |
BZZFHLCZBPRXLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


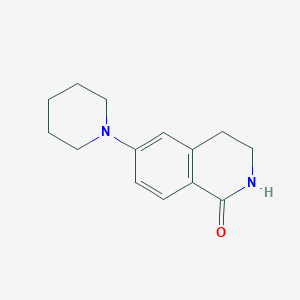
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
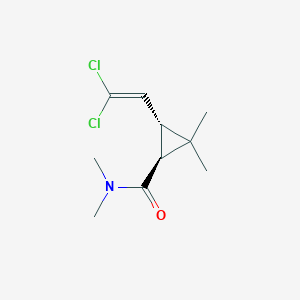
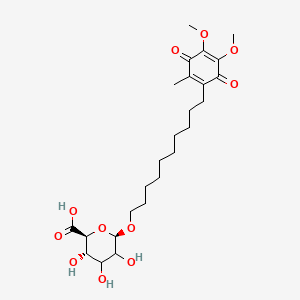

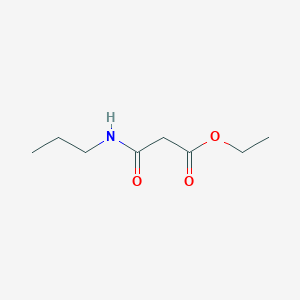
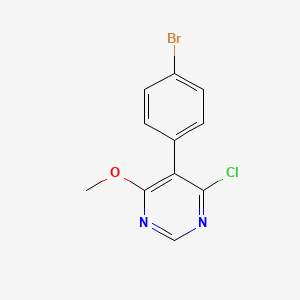
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
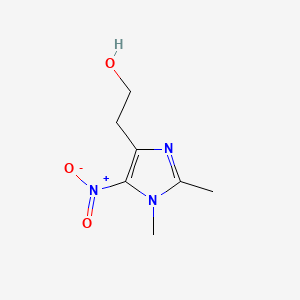
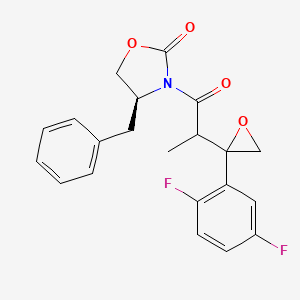
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
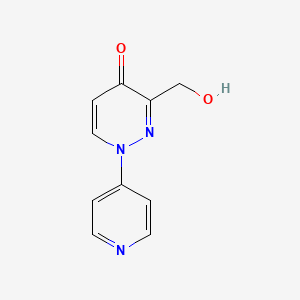
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
